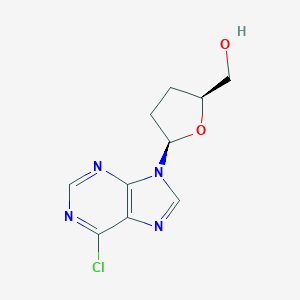

6-Chloro-ddP

Descripción

6-Chloro-ddP (6-Chloropyridine-3,4-diamine Hydrochloride) is a halogenated pyridine derivative with a molecular formula of C₅H₆ClN₃·HCl. It is primarily utilized as an intermediate in pharmaceutical synthesis and agrochemical research due to its reactive amine and chloro substituents, which enable diverse functionalization pathways . The compound’s structure features a pyridine ring substituted with chlorine at the 6-position and amino groups at the 3- and 4-positions, contributing to its nucleophilic and electrophilic reactivity .

Propiedades

Número CAS |

120503-34-6 |

|---|---|

Fórmula molecular |

C10H11ClN4O2 |

Peso molecular |

254.67 g/mol |

Nombre IUPAC |

[(2S,5R)-5-(6-chloropurin-9-yl)oxolan-2-yl]methanol |

InChI |

InChI=1S/C10H11ClN4O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2/t6-,7+/m0/s1 |

Clave InChI |

HYFBPEGMDSQUBT-NKWVEPMBSA-N |

SMILES |

C1CC(OC1CO)N2C=NC3=C2N=CN=C3Cl |

SMILES isomérico |

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CN=C3Cl |

SMILES canónico |

C1CC(OC1CO)N2C=NC3=C2N=CN=C3Cl |

Otros números CAS |

120503-34-6 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine typically involves the following steps:

Starting Materials: The synthesis begins with a purine base, such as 6-chloropurine.

Glycosylation: The purine base is glycosylated with a protected sugar derivative, such as 2,3-dideoxy-beta-D-glyceropentofuranose, under acidic or basic conditions.

Deprotection: The protecting groups on the sugar moiety are removed to yield the final nucleoside analog.

Industrial Production Methods

Industrial production of nucleoside analogs often involves large-scale chemical synthesis using automated reactors. The process includes:

Optimization of Reaction Conditions: Temperature, pH, and solvent conditions are optimized for maximum yield and purity.

Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization.

Quality Control: The final product undergoes rigorous quality control to ensure it meets pharmaceutical standards.

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the purine ring or the sugar moiety.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an amino-purine derivative.

Aplicaciones Científicas De Investigación

6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine has several scientific research applications, including:

Antiviral Research: Nucleoside analogs are often studied for their potential to inhibit viral replication by incorporating into viral DNA or RNA.

Cancer Research: These compounds can be used to study their effects on cancer cell proliferation and apoptosis.

Biochemical Studies: Researchers use nucleoside analogs to investigate the mechanisms of nucleic acid synthesis and repair.

Mecanismo De Acción

The mechanism of action of 6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine involves its incorporation into nucleic acids. Once incorporated, it can:

Inhibit Polymerases: The compound can inhibit DNA or RNA polymerases, preventing the elongation of nucleic acid chains.

Induce Chain Termination: The lack of a 3’-hydroxyl group in the sugar moiety can lead to chain termination during nucleic acid synthesis.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 6-Chloro-ddP with structurally and functionally related compounds:

Key Findings:

Reactivity: 6-Chloro-ddP’s amino groups enable nucleophilic substitution, distinguishing it from 2,6-dichloro-indophenol, which acts as an electron acceptor in redox reactions . Unlike 6-methoxy DiPT HCl, 6-Chloro-ddP lacks methoxy groups, reducing its lipophilicity and limiting direct CNS applications .

Industrial Relevance: 6-Chloro-ddP is prioritized in synthetic chemistry for its scalability (e.g., kilogram-scale production noted in supplier databases) , whereas hexaaquanickel(II) chloride is niche in academic metal-ligand studies .

Safety Profiles: 6-Chloro-ddP’s hazard classification remains unspecified in public databases, unlike 2,6-dichloro-indophenol, which is labeled as an irritant under CLP regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.